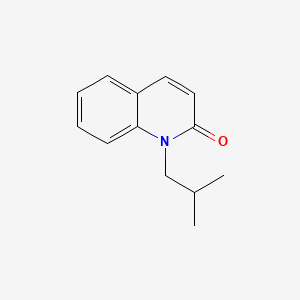

2(1H)-Quinolinone, 1-(2-methylpropyl)-

Description

2(1H)-Quinolinone (CAS: 493-62-9) is a heterocyclic aromatic compound with the molecular formula C₉H₇NO and a molecular weight of 145.16 g/mol . Its core structure consists of a bicyclic system with a lactam group at position 2. Derivatives of this scaffold, such as 1-(2-methylpropyl)-2(1H)-quinolinone, are synthesized by introducing substituents to modulate physicochemical properties and biological activity. The 1-(2-methylpropyl) substitution likely enhances lipophilicity and steric bulk, influencing solubility and receptor interactions.

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

1-(2-methylpropyl)quinolin-2-one |

InChI |

InChI=1S/C13H15NO/c1-10(2)9-14-12-6-4-3-5-11(12)7-8-13(14)15/h3-8,10H,9H2,1-2H3 |

InChI Key |

RCWGFXJJPCHNCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=O)C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2(1H)-Quinolinone, 1-(2-methylpropyl)-

General Synthetic Approaches

The synthesis of 2(1H)-quinolinone derivatives substituted at the nitrogen with an isobutyl group typically follows these key strategies:

- Cyclization of substituted 2-aminobenzonitriles or related precursors in the presence of aldehydes or ketones bearing the 2-methylpropyl moiety, under basic or acidic conditions, leading to the quinolinone ring closure.

- N-alkylation of quinolin-2(1H)-one with 2-methylpropyl halides or sulfonates under nucleophilic substitution conditions.

- Functional group interconversions on preformed quinolinone cores, such as chlorination followed by substitution with nucleophiles (e.g., hydroxyl, amino groups).

Specific Reported Methods

Cyclization and N-Alkylation

One documented method involves the reaction of 2-aminobenzonitrile with isobutyraldehyde under basic catalysis to form an intermediate that cyclizes into the quinolinone core bearing the 1-(2-methylpropyl) substitution. This approach benefits from readily available starting materials and mild conditions.

Chlorination and Nucleophilic Substitution

A multi-step process described in patent literature for related imidazoquinoline derivatives involves:

- Chlorination of 1-isobutyl-1,5-dihydro-imidazo[4,5-a]quinoline-4-one using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride to yield the 4-chloro derivative.

- Subsequent substitution of the chlorine atom by nucleophiles like hydrazine hydrate or hydroxide ions to afford hydroxy or amino derivatives.

This method is exemplified by the preparation of 4-hydroxy-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline via refluxing the 4-chloro precursor with hydrazine hydrate in ethanol, achieving yields around 74% after crystallization.

Visible Light-Mediated Synthesis

A novel photochemical approach involves the visible light-mediated transformation of quinoline N-oxides to quinolin-2(1H)-ones under blue LED irradiation in the presence of photocatalysts such as acridinium salts in DMSO. This method offers mild reaction conditions and high selectivity, although it has been reported primarily for unsubstituted quinolinones and may require adaptation for N-isobutyl derivatives.

Reaction Conditions and Optimization

Typical Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| N-Alkylation of quinolinone | 2-methylpropyl bromide, KOH, methanol | 50 °C | 8 hours | ~80-85 |

| Chlorination | POCl₃ or SOCl₂, organic solvent (toluene, DCM) | Reflux (110 °C) | 1.5 hours | ~30-40 |

| Nucleophilic substitution | Hydrazine hydrate, ethanol | Reflux | 24-48 hours | ~74 |

| Photochemical oxidation | Quinoline N-oxide, acridinium catalyst, DMSO | Room temperature | 8 hours | Variable |

Optimization Strategies

- Use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhances nucleophilic substitution efficiency.

- Catalytic bases (e.g., sodium carbonate) can improve reaction rates and yields in substitution steps.

- Monitoring by thin-layer chromatography (TLC) and purification by flash chromatography or recrystallization ensures high purity.

- Emerging techniques like microwave-assisted synthesis and ultrasonication have potential to reduce reaction times and improve yields but require empirical validation for this compound.

Purification and Characterization

Purification Techniques

- Flash chromatography on silica gel using dichloromethane/methanol or ethyl acetate/methanol gradients is effective for isolating pure products.

- Recrystallization from ethanol or ethyl acetate is commonly employed to enhance purity and obtain crystalline solids suitable for characterization.

Analytical Characterization

| Technique | Purpose | Typical Observations |

|---|---|---|

| Proton Nuclear Magnetic Resonance (¹H NMR) | Confirm substitution pattern and proton environment | Signals for isobutyl group (doublets at δ ~0.9 ppm), aromatic protons (δ 7-8.5 ppm), and hydroxy proton (δ 10-12 ppm) |

| Infrared Spectroscopy (IR) | Identify functional groups | O-H stretch (~3200–3600 cm⁻¹), C=O stretch (~1650 cm⁻¹) |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Molecular ion peak consistent with C14H16N2O (or related formula) |

| Elemental Analysis | Confirm elemental composition | Carbon, hydrogen, nitrogen percentages matching theoretical values |

| X-ray Crystallography | Determine molecular conformation and packing | Planar quinoline core, intramolecular hydrogen bonding, π-π stacking interactions |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| N-Alkylation | Quinolin-2(1H)-one, 2-methylpropyl bromide | KOH, methanol, 50 °C, 8 h | Straightforward, good yield | Requires pure quinolinone |

| Chlorination + Substitution | 1-isobutyl-1,5-dihydro-imidazoquinoline-4-one | POCl₃, toluene reflux; hydrazine hydrate reflux | Allows functional group diversification | Moderate yields in chlorination; hazardous reagents |

| Visible Light-Mediated Synthesis | Quinoline N-oxide derivatives | Acridinium catalyst, DMSO, blue LED, rt, 8 h | Mild conditions, selective | May need adaptation for substituted quinolinones |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can yield dihydroquinoline derivatives, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.

Scientific Research Applications

1-(2-Methylpropyl)quinolin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound for drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.

Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Type

The table below compares 1-(2-methylpropyl)-2(1H)-quinolinone with structurally related quinolinone derivatives:

Key Observations :

- Steric Effects : The 1-(2-methylpropyl) group introduces greater steric bulk compared to smaller substituents like methyl or ethyl. This may reduce solubility in polar solvents but improve membrane permeability .

- Synthetic Accessibility: Derivatives with simple alkyl groups (e.g., 1-methyl) are easier to synthesize, with yields up to 60% under optimized conditions, as seen in analogous quinoline syntheses .

Physicochemical Properties

Melting and Boiling Points

- 1-(2-Methylpropyl)-2(1H)-quinolinone: Data unavailable; predicted to have a higher boiling point than methyl-substituted analogs due to increased molecular weight.

- 6-Fluoro-4-methyl-1-(phenylmethyl) : Predicted boiling point of 438°C, attributed to aromatic stacking interactions .

Spectral Data

Q & A

Q. How can the molecular structure of 2(1H)-Quinolinone, 1-(2-methylpropyl)- be confirmed experimentally?

To confirm the molecular structure, researchers should employ spectroscopic techniques such as:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to verify substituent positions and alkyl chain integration (e.g., the 2-methylpropyl group) .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (CHNO) by matching the observed molecular ion peak with theoretical values .

- X-ray Crystallography : If crystallizable, this provides definitive proof of stereochemistry and bond angles .

Q. What are the standard synthetic routes for preparing 2(1H)-Quinolinone derivatives with alkyl substituents?

A common approach involves:

- Lactamization : Cyclization of substituted anthranilic acid derivatives using reagents like polyphosphoric acid (PPA) to form the quinolinone core .

- Alkylation : Introduce the 2-methylpropyl group via nucleophilic substitution or Friedel-Crafts alkylation under controlled conditions to avoid over-substitution .

- Purification : Use column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) to isolate the target compound .

Q. How can researchers assess the purity of 2(1H)-Quinolinone derivatives?

Purity is typically evaluated using:

- High-Performance Liquid Chromatography (HPLC) : Monitor retention times and peak symmetry to detect impurities .

- Melting Point Analysis : Compare observed melting points with literature values (deviations >2°C indicate impurities) .

- Thin-Layer Chromatography (TLC) : Use UV-active plates to confirm homogeneity of synthesized batches .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of 2(1H)-Quinolinone derivatives?

A robust experimental design includes:

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays on cancer cell lines .

- Fluorescence Studies : For derivatives with hydroxyl/methoxy groups, assess DNA-binding affinity via fluorescence quenching or ethidium bromide displacement assays .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., alkyl chain length, halogenation) and correlate changes with bioactivity .

Q. How can contradictory spectral data (e.g., NMR or IR) be resolved during structural characterization?

To resolve discrepancies:

- Variable Temperature NMR : Use to identify dynamic processes (e.g., tautomerism) that may obscure signals .

- Deuteration Experiments : Replace exchangeable protons (e.g., -NH or -OH) with deuterium to simplify spectra .

- Computational Modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes .

Q. What strategies optimize the synthesis of 2(1H)-Quinolinone derivatives for enhanced reactivity?

Advanced strategies include:

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields by enhancing reaction kinetics .

- Catalytic Methods : Use palladium catalysts for cross-coupling reactions to introduce aryl/heteroaryl substituents .

- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) during alkylation to direct regioselectivity .

Q. How can computational tools predict the physicochemical properties of novel 2(1H)-Quinolinone derivatives?

Leverage software such as:

- Molecular Dynamics (MD) Simulations : Predict solubility and partition coefficients (logP) for drug-likeness assessments .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to prioritize compounds for synthesis .

- Quantum Mechanical Calculations : Estimate ionization potentials and redox behavior to guide electrochemical applications .

Q. What safety protocols are critical when handling 2(1H)-Quinolinone derivatives in the lab?

Key precautions include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal in designated hazardous waste containers .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across similar 2(1H)-Quinolinone derivatives?

- Meta-Analysis : Compare results across studies, noting differences in assay conditions (e.g., pH, solvent) that may affect activity .

- Dose-Response Curves : Ensure IC/EC values are calculated over a sufficient concentration range to avoid false negatives .

- Orthogonal Assays : Validate findings using multiple assays (e.g., enzymatic inhibition and cell viability tests) .

Q. What experimental controls are essential for reproducibility in quinolinone synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.